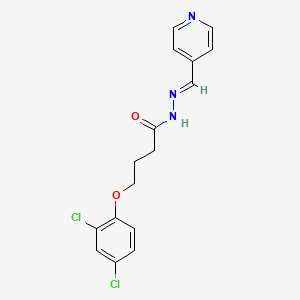
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide, also known as PPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to have a variety of biochemical and physiological effects on cells and organisms. In cancer cells, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to induce apoptosis, leading to the death of cancer cells. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has also been found to have anti-inflammatory properties, reducing inflammation in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in lab experiments is its versatility. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to have potential applications in various fields of scientific research, making it a valuable tool for researchers. However, one of the limitations of using 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in lab experiments is its toxicity. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to be toxic to certain cells and organisms, making it important for researchers to use caution when handling and using 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide. In medicine, further research is needed to fully understand the mechanism of action of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide and its potential use in the treatment of cancer and inflammatory diseases. In agriculture, further research is needed to determine the optimal conditions for the use of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide as a herbicide and growth regulator in plants. In environmental science, further research is needed to determine the effectiveness of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in the remediation of contaminated soil and water and its potential impact on the environment. Overall, the study of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has the potential to lead to significant advancements in various fields of scientific research.
Métodos De Síntesis
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide can be synthesized through a series of chemical reactions, including the condensation of 4-pyridinecarboxaldehyde and 4-(2,4-dichlorophenoxy)butyric acid hydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in its pure form.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been extensively studied for its potential use in various fields of scientific research. In medicine, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells by inducing apoptosis. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In agriculture, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has also been studied for its potential use as a growth regulator in plants, as it has been found to promote plant growth and increase crop yield.
In environmental science, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been studied for its potential use in the remediation of contaminated soil and water. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to be effective in removing heavy metals from contaminated soil and water, making it a potential candidate for the treatment of environmental pollution.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13-3-4-15(14(18)10-13)23-9-1-2-16(22)21-20-11-12-5-7-19-8-6-12/h3-8,10-11H,1-2,9H2,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKISANPUAIZPGJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


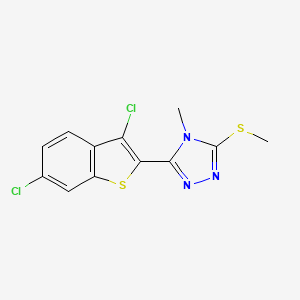


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)

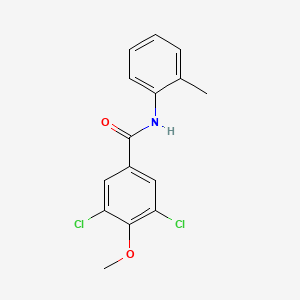
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)

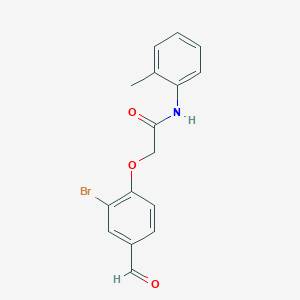
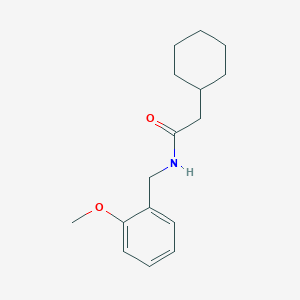

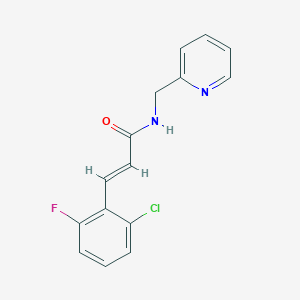
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)